molecular formula C10H11NO B3059832 3-Butenamide, N-phenyl- CAS No. 13140-15-3

3-Butenamide, N-phenyl-

Cat. No.: B3059832
CAS No.: 13140-15-3
M. Wt: 161.2 g/mol
InChI Key: COUYSMBTUNHPFK-UHFFFAOYSA-N
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Description

Foundational Significance within Amide Chemistry

The N-phenyl-3-butenamide scaffold is significant in amide chemistry due to its distinct structural features. The amide linkage (-C(=O)NH-) is a cornerstone of peptide chemistry and materials science, known for its ability to form strong hydrogen bonds. This characteristic influences the molecular packing and crystal structure of amide-containing compounds. acs.org The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen) in N-phenyl-3-butenamide allows it to participate in predictable intermolecular interactions, a key principle in crystal engineering. acs.org

The compound's structure also includes a phenyl group attached to the amide nitrogen and a vinyl group at the terminus of the acyl chain. The phenyl group introduces aromaticity and potential for π-π stacking interactions, while the terminal double bond provides a site for a variety of chemical transformations. This multifunctionality makes N-phenyl-3-butenamide a versatile building block in organic synthesis. The reactivity of the alkene can be exploited for additions, polymerizations, and cyclization reactions, while the amide bond can be hydrolyzed under certain conditions to yield precursor molecules.

Evolution of Research Themes on N-Phenyl-3-Butenamide Scaffolds

Initial research on N-phenyl-3-butenamide and its analogues focused on their synthesis and basic reactivity. For instance, one preparative method involves the reaction of aniline (B41778) with appropriate precursors. uninsubria.it A white solid product can be obtained and purified using techniques like flash chromatography. uninsubria.it

Over time, research has evolved to explore more complex transformations and applications of the N-phenyl-3-butenamide framework. A significant area of investigation has been the use of this scaffold in the synthesis of more elaborate molecular architectures. Researchers have studied the reactions of related N-aryl-2-butenamide dianions with arynes. These reactions lead to the formation of 4-aryl-3-butenamides, demonstrating a method for carbon-carbon bond formation at the 4-position of the butenamide chain. acs.org Such studies highlight the utility of the butenamide scaffold in constructing synthetically valuable arylbutanoic acid derivatives. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUYSMBTUNHPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340394
Record name 3-Butenamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13140-15-3
Record name 3-Butenamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Phenyl 3 Butenamide and Analogs

Established Reaction Pathways for Amide Bond Formation

Traditional methods for forming the crucial amide bond in N-phenyl-3-butenamide often rely on well-understood condensation and coupling reactions.

Condensation Reactions Utilizing Amines and Acylating Agents

Condensation reactions are a cornerstone of amide synthesis. ebsco.com These reactions typically involve the combination of an amine, such as aniline (B41778), with an acylating agent. A common approach is the reaction of an amine with a carboxylic acid or its more reactive derivatives, like acyl chlorides or anhydrides, to form an amide bond with the elimination of a small molecule, often water. ebsco.com For instance, 3-butenoic acid can be treated with thionyl chloride to form the more reactive 3-butenoyl chloride. This acyl chloride is then reacted with aniline, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield N-phenyl-3-butenamide. Another strategy involves the use of coupling reagents that activate the carboxylic acid, facilitating the attack by the amine.

A related method involves the condensation of enamines with acyl chlorides. For example, an enamine formed from an amine and an acrolein derivative can react with benzoyl chloride to produce α,β-unsaturated amides. This one-pot strategy can offer high stereoselectivity.

Aniline-Crotonic Acid Derivative Coupling Approaches

The coupling of aniline with derivatives of crotonic acid (2-butenoic acid) or related four-carbon synthons provides another established route to butenamides. A patented method describes the synthesis of trans N-ethyl-N-(2'-alkylphenyl)-2-butenamide by first converting trans-2-butenoic acid to its acid chloride using thionyl chloride. google.com This is followed by reaction with N-ethyl-2-alkylaniline in the presence of an alkaline aqueous solution. google.com This approach is noted for its simplicity and high yield of the trans-isomer. google.com

The coupling can also be facilitated by in situ generation of an activated carboxylate. For example, 4-N,N-dimethylaminocrotonic acid can be reacted with oxalyl chloride to form the acid chloride, which is then coupled with an aniline derivative. newdrugapprovals.orgnewdrugapprovals.org This method has been utilized in the synthesis of complex pharmaceutical intermediates. newdrugapprovals.orgnewdrugapprovals.org

Contemporary Approaches in N-Phenyl-3-Butenamide Synthesis

Modern synthetic chemistry has introduced innovative techniques to improve the efficiency, selectivity, and environmental footprint of N-phenyl-3-butenamide synthesis.

Aqueous Phase Synthesis Protocols for Substituted Butenamides

Performing organic reactions in water is a key goal of green chemistry. Researchers have developed methods for synthesizing butenamide derivatives in an aqueous medium. One study reports the reaction of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione with various amines in a THF/H2O (1:1) mixture at room temperature to produce 3-N-phenylthiocarbamoyl-2-butenamides in good yields. benthamdirect.comresearchgate.net This method is advantageous due to its mild reaction conditions and the use of water as a solvent. benthamdirect.com The high reactivity of the thioesteric carboxyl group in the starting material facilitates the nucleophilic attack by amines. benthamdirect.com Another study demonstrated the biosynthesis of pure metallic copper nanoparticles in an aqueous phase using a silver-resistant bacterium, highlighting the potential of biological systems in aqueous synthesis. nih.gov

Metal-Catalyzed Hydroamidation of Alkenyl Amides

Transition-metal-catalyzed reactions offer powerful tools for C-N bond formation. Hydroamidation, the addition of an N-H bond across a C=C double bond, is a highly atom-economical method for synthesizing amides. Palladium-catalyzed hydroamidation of 1,3-dienes has been shown to produce N-allyl amides with high regioselectivity. nih.gov More recently, a nickel-hydride catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones has been developed. rsc.org This method provides access to a range of enantioenriched vicinal diamines and β-amino amides with high yields and excellent enantioselectivities. rsc.org The reaction is notable for its tolerance of a broad range of functional groups and its operation at room temperature. rsc.org Mechanistic studies suggest the involvement of a metal-nitrenoid intermediate in this hydroamidation process. rsc.org

Table 1: Comparison of Metal-Catalyzed Hydroamidation Methods

Catalyst System Substrates Products Key Advantages
[{Pd(π-cinnamyl)Cl}₂] / Ligand 1,3-dienes, N-heterocyclic amides, sulfonamides N-allyl heterocycles, amides, and sulfonamides High regioselectivity for linear products, good to excellent yields. nih.gov
NiH/BOX-Catalyst / Dioxazolones Alkenyl amides Enantioenriched vicinal diamines and β-amino amides High enantioselectivities (up to 99% ee), good yields (up to 87%), broad functional group tolerance, room temperature reaction. rsc.org

Reactive Extrusion Techniques in Amide Synthesis

Reactive extrusion (REX) is an advanced, solvent-minimized synthetic methodology that is increasingly being applied to chemical reactions, including amidation. rsc.orgchemrxiv.org This technique utilizes a twin-screw extruder (TSE) to facilitate chemical reactions in a continuous or semi-continuous manner, often without the need for bulk solvents. chemrxiv.orgresearchgate.net The mechanical energy imparted by the rotating screws, combined with precise temperature control, creates a highly efficient mixing and reacting environment. researchgate.netrsc.org This approach is particularly advantageous for amide synthesis, a cornerstone reaction in the preparation of pharmaceuticals and fine chemicals. chemrxiv.org

The process typically involves feeding the carboxylic acid and amine precursors, along with a coupling agent or catalyst, directly into the extruder. chemrxiv.orgrsc.org Research has demonstrated the successful synthesis of various amides, including active pharmaceutical ingredients (APIs) like teriflunomide (B560168) and moclobemide, using this solventless method. rsc.orgchemrxiv.org The reaction conditions can be finely tuned by adjusting parameters such as screw speed, temperature profile along the extruder barrel, and the feed rate of reactants. rsc.org For instance, the synthesis of N-benzyl-3-phenylpropanamide was achieved with high yield by reacting 3-phenylpropionic acid and benzylamine (B48309) hydrochloride in a planetary mill, a process that shares principles with extrusion. researchgate.net

A key advantage of reactive extrusion is its scalability and potential for continuous manufacturing. researchgate.net One study detailed the development of a 7-hour continuous reactive extrusion process for amide synthesis on a 500-gram scale, demonstrating its industrial viability. researchgate.net The efficiency of the process can be influenced by the physical state of the reactants (solid-solid, solid-liquid, liquid-liquid), and operational parameters can be adjusted accordingly to ensure homogenous mixing and high conversion rates. researchgate.net

Table 1: Examples of Amide Synthesis via Reactive Extrusion This table is interactive and represents findings from various studies on amide synthesis using reactive extrusion techniques.

Product Reactants Coupling System/Catalyst Temperature (°C) Screw Speed (rpm) Yield Reference
Moclobemide 4-chlorobenzoic acid, 4-aminoethyl morpholine EDC·HCl / Oxyma 30 200 High rsc.org
Teriflunomide 5-methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)aniline 1,1'-Carbonyldiimidazole (CDI) 50 200 High rsc.org
N-benzyl-3-phenylpropanamide Phenyl-3-propionic acid, Benzylamine COMU / DIPEA 30 200 >95% rsc.org
Various Amides Esters, Amines Potassium tert-butoxide Varied N/A (Milling) High researchgate.net

Large-Scale Synthetic Considerations and Process Optimization

Continuous Flow Reactor Integration in Industrial Production Methods

For the large-scale industrial production of N-phenyl-3-butenamide and its analogs, the integration of continuous flow reactors presents a significant advancement over traditional batch processing. corning.comresearchgate.net Continuous flow chemistry involves pumping reactants through a network of tubes or channels, where the reaction occurs under precisely controlled conditions. researchgate.net This methodology offers numerous advantages in terms of process intensification, safety, product quality, and scalability. corning.comresearchgate.net

The superior heat and mass transfer capabilities of flow reactors are a primary benefit. core.ac.uk The high surface-area-to-volume ratio in micro- or milli-scale channels allows for rapid and efficient thermal control, which is critical for managing exothermic amidation reactions and minimizing the formation of impurities. researchgate.net This precise temperature control leads to higher selectivity and yield. researchgate.net Furthermore, continuous flow systems operate at a steady state, ensuring that every portion of the product is subjected to the same reaction conditions, resulting in consistent quality and predictable outcomes. researchgate.net

Scaling up production in a continuous flow system is often more straightforward than in batch processing. corning.com Instead of designing larger, more complex vessels, production capacity can be increased by either running the system for a longer duration or by "numbering-up"—adding identical reactor units in parallel. researchgate.net This approach significantly reduces the time required to move from laboratory-scale development to full industrial production. corning.com Companies like Corning have developed industrial-scale Advanced-Flow™ reactors made of corrosion-resistant materials that can produce hundreds of kilograms per hour, making the technology suitable for the synthesis of fine and specialty chemicals. corning.com The integration of these reactors into existing chemical infrastructures can be achieved with minimal downtime, offering a cost-effective solution for modern chemical manufacturing. corning.com

Table 2: Comparison of Batch Processing vs. Continuous Flow Reactor Integration This interactive table outlines the key differences between traditional batch and modern continuous flow manufacturing processes.

Feature Traditional Batch Processing Continuous Flow Reactor
Operation Fixed quantities processed in discrete steps Continuous stream of reactants and products
Heat & Mass Transfer Often inefficient, can lead to hotspots Highly efficient, precise temperature control
Product Quality Potential for batch-to-batch variability High consistency and uniform quality
Safety Large volumes of hazardous materials Smaller reaction volumes, enhanced safety
Scalability Complex, requires redesign of vessels Simpler, via longer run times or numbering-up
Footprint Large manufacturing facility footprint Smaller, more compact equipment
Reference corning.com corning.comresearchgate.net

Advanced Purification Strategies for Research-Grade Compounds

Achieving the high purity required for research-grade N-phenyl-3-butenamide necessitates the use of advanced purification strategies. While basic methods like recrystallization are useful, they may be insufficient for removing closely related impurities. Advanced chromatographic techniques are therefore essential for obtaining compounds with purities often exceeding 99%.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating and purifying compounds from complex mixtures. researchgate.net This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. researchgate.net By carefully selecting the stationary phase (e.g., C18) and optimizing the mobile phase composition (e.g., an acetonitrile/water gradient), it is possible to separate the target compound from byproducts and unreacted starting materials with high resolution. researchgate.net This method was successfully used to separate and identify a specific impurity from an intermediate in the synthesis of istradefylline, highlighting its efficacy in ensuring the quality of pharmaceutical compounds. researchgate.net

Column Chromatography remains a fundamental and versatile purification method in organic synthesis. For N-phenyl-3-butenamide, several variants can be employed:

Silica (B1680970) Gel Chromatography: This is a standard method where the compound mixture is passed through a column packed with silica gel. acs.org A solvent system (eluent) of appropriate polarity is used to move the components down the column at different rates, leading to separation. acs.org For example, a mixture of ethyl acetate (B1210297) and petroleum ether is commonly used to purify N-aryl amides. acs.org

Hydrophobic Interaction Chromatography (HIC): This technique is particularly well-suited for purifying molecules with hydrophobic regions, such as the phenyl group in N-phenyl-3-butenamide. science.gov HIC separates molecules based on their hydrophobicity using a stationary phase like phenyl-sepharose. science.gov Compounds are typically loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions, and are then eluted by decreasing the salt concentration. science.gov

The choice of purification strategy depends on the specific impurities present and the scale of the synthesis. Often, a combination of these techniques is used to achieve the desired level of purity for research-grade chemical standards.

Chemical Reactivity and Transformative Chemistry of N Phenyl 3 Butenamide

Fundamental Reaction Types of N-Phenyl-3-Butenamide

The principal reactive sites of N-Phenyl-3-butenamide are the carbon-carbon double bond, the amide linkage, and the phenyl ring. Each site can be targeted through specific reaction conditions to yield a variety of chemical derivatives.

The oxidative chemistry of N-phenyl-3-butenamide and related N-aryl alkenamides often transcends simple epoxidation or dihydroxylation of the double bond, leading instead to complex heterocyclic structures through oxidative cyclization. A significant pathway involves the oxidation of the aniline (B41778) nitrogen to generate a highly reactive N-aryl nitrenoid intermediate. organic-chemistry.orgnist.gov This electrophilic species can be trapped intramolecularly by the pendant alkene.

For instance, the exposure of 2-substituted anilines to hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) can trigger the formation of an N-aryl nitrenoid. organic-chemistry.org In the context of an N-aryl-3-butenamide system, this intermediate would readily undergo cyclization. The reaction of 2-alkenyl-substituted anilines with oxidants can lead to the formation of functionalized N-heterocycles such as 3H-indoles. nih.gov This type of transformation highlights how oxidative processes serve as a powerful tool for product diversification, converting a linear amide into complex polycyclic systems. The specific products formed are often the result of subsequent rearrangements, such as a Pinacol-like ring expansion, following the initial cyclization. nih.gov

The reduction of N-phenyl-3-butenamide offers pathways to saturated amides and the corresponding amines. The two reducible functionalities—the carbon-carbon double bond and the amide carbonyl—can be targeted selectively.

The reduction of the α,β-unsaturated double bond is a common transformation. In a study on a related compound, trans-4-phenyl-3-buten-2-one, the double bond was found to be the primary site of reduction in vivo, yielding the saturated ketone. organic-chemistry.org By analogy, catalytic hydrogenation of N-phenyl-3-butenamide over catalysts like palladium on carbon (Pd/C) would be expected to selectively reduce the alkene, yielding N-phenylbutanamide.

The reduction of the amide group itself to an amine is a more challenging but synthetically valuable transformation. Modern methods have been developed for the reduction of secondary amides, including N-phenyl amides. For example, tris(pentafluorophenyl)boron, B(C6F5)3, has been shown to be an effective catalyst for the hydrosilylation of N-phenyl secondary amides, converting them to the corresponding secondary amines. wikipedia.org Notably, this method demonstrates good functional group tolerance and is compatible with alkene moieties, suggesting that selective reduction of the amide in N-phenyl-3-butenamide to N-phenylbut-3-en-1-amine is feasible. wikipedia.org Other systems, such as those using iridium catalysts with diethylsilane, have also been developed for the reduction of secondary amides.

Substitution reactions can occur at either the aromatic phenyl ring or the unsaturated butenyl group. The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. masterorganicchemistry.compressbooks.pub The N-acylamino group (-NHC(O)R) of N-phenyl-3-butenamide is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the ring. Therefore, reactions such as nitration (HNO3/H2SO4) or halogenation (Br2/FeBr3) would be expected to introduce substituents primarily at the positions ortho and para to the amide nitrogen. pressbooks.pub

Substitution at the unsaturated center is less common via classical polar mechanisms. While the double bond readily participates in addition reactions, direct substitution is rare. However, the broader category of radical reactions, particularly those involving cascade cyclizations, can be viewed as a form of substitution where a hydrogen atom on the aromatic ring and the pi-bond of the alkene are replaced by a new ring system.

Complex Reaction Mechanisms and Selectivity Studies

Beyond fundamental transformations, N-phenyl-3-butenamide engages in more complex reaction cascades, where the interplay between its functional groups leads to intricate mechanisms and questions of selectivity.

The α,β-unsaturated nature of the butenamide system makes it a classic Michael acceptor, susceptible to conjugate (or 1,4-) nucleophilic addition. wikipedia.orgyoutube.com In this reaction, a nucleophile adds to the β-carbon of the double bond, driven by the electron-withdrawing character of the adjacent carbonyl group. The resulting enolate intermediate is then protonated at the α-carbon to give the saturated adduct. acs.org

A wide range of nucleophiles can participate in this reaction, including amines (aza-Michael addition), thiols (thia-Michael addition), and stabilized carbanions (Michael reaction). researchgate.netrsc.org For N-phenyl-3-butenamide, this provides a direct route to β-substituted N-phenylbutanamide derivatives. The general mechanism for the conjugate addition of a nucleophile (Nu⁻) is outlined below.

Table 1: Michael Acceptor Reactivity of N-Phenyl-3-Butenamide

Nucleophile Type Example Product Type
Nitrogen (Aza-Michael) Primary/Secondary Amines β-Amino-N-phenylbutanamide
Sulfur (Thia-Michael) Thiols (RSH) β-Thio-N-phenylbutanamide

Interestingly, under photocatalytic conditions, a reversal of the typical reactivity (umpolung) has been observed for α,β-unsaturated amides. This process enables a formal α-nucleophilic addition, where oxygen or fluorine nucleophiles add to the α-carbon, a site that is not normally electrophilic. scribd.comnih.gov This reaction proceeds through a radical anion intermediate generated by a photoinduced electron transfer, showcasing the complex dynamics achievable with this scaffold. scribd.com

While nucleophilic additions are well-documented, subsequent ring-opening processes originating from N-phenyl-3-butenamide itself are not commonly reported in the literature. More frequently, the initial addition or another transformation leads to intramolecular cyclization rather than the opening of a pre-existing ring.

Radical cyclization cascades represent one of the most powerful applications of N-aryl-3-butenamide systems in synthesis. These reactions often proceed with high selectivity to generate complex heterocyclic products. A prominent example is the tandem trifluoromethylthiolation and cyclization initiated by a trifluoromethylthio radical (SCF3•).

Using silver(I) trifluoromethylthiolate (AgSCF3) as the radical source, N-aryl-3-butenamides can be converted into valuable trifluoromethylthio-substituted nitrogen heterocycles. nih.gov Research has shown that this reaction exhibits divergent reactivity, selectively producing either CF3S-substituted 3,4-dihydroquinolin-2-ones or azaspiro acs.orgdienones depending on the substitution pattern of the starting material. nih.gov

The proposed mechanism begins with the addition of the SCF3• radical to the terminal double bond. The resulting alkyl radical can then follow one of two cyclization pathways:

6-endo-trig cyclization: The radical attacks the ipso-carbon of the N-aryl ring, leading to a spirocyclic intermediate. Subsequent rearomatization and loss of a substituent (like a methoxy (B1213986) group) yields the azaspiro acs.orgdienone.

6-exo-trig cyclization: The radical attacks the ortho-position of the N-aryl ring. This is often followed by oxidation and deprotonation to form the 3,4-dihydroquinolin-2-one product.

This divergent reactivity provides a powerful tool for selectively synthesizing two distinct classes of N-heterocyclic compounds from a common precursor. nih.gov

Table 2: Divergent Reactivity in Trifluoromethylthiolation-Cyclization of N-Aryl-3-Butenamides

Substrate Substituent (on Phenyl Ring) Predominant Product Type Reference
4-Methoxy Azaspiro acs.orgdienone nih.gov
Unsubstituted or 4-Fluoro 3,4-Dihydroquinolin-2-one nih.gov

These radical cascades are not limited to trifluoromethylthiolation and have been extended to include other radical processes, underscoring the broad utility of N-aryl-3-butenamide systems in constructing medicinally relevant scaffolds like γ-lactams and oxindoles.

Stereochemical Outcomes and Diastereoselective Synthesis

The stereochemical control in reactions involving N-phenyl-3-butenamide is crucial for the synthesis of enantiomerically pure compounds, which are of significant interest in medicinal chemistry and materials science. The inherent structure of N-phenyl-3-butenamide, featuring a prochiral olefinic bond, allows for the generation of new stereocenters through various addition and cyclization reactions.

One of the foundational strategies for achieving diastereoselectivity involves the use of chiral auxiliaries attached to the amide nitrogen. Although specific examples detailing the diastereoselective synthesis directly on N-phenyl-3-butenamide are not extensively documented in readily available literature, the principles of asymmetric conjugate addition are well-established for the broader class of α,β-unsaturated amides. These reactions typically proceed by attaching a chiral auxiliary to the nitrogen atom, which effectively blocks one face of the carbon-carbon double bond. This steric hindrance directs the approach of a nucleophile to the opposite face, resulting in the preferential formation of one diastereomer. The choice of the chiral auxiliary is critical in determining the level of diastereoselectivity.

Another general approach to achieving diastereoselective outcomes is through substrate-controlled reactions, where existing stereocenters in the molecule guide the formation of new ones. While N-phenyl-3-butenamide itself lacks a stereocenter, derivatives of it could be synthesized in a diastereoselective manner. For instance, tandem conjugate addition-alkylation reactions on α,β-unsaturated amides have been shown to proceed with high diastereoselectivity, where the stereochemical outcome of the second step (alkylation) is dictated by the stereocenter formed in the initial conjugate addition.

Catalytic Applications in N-Phenyl-3-Butenamide Functionalization

The functionalization of N-phenyl-3-butenamide through catalytic methods represents a powerful and atom-economical approach to introduce new chemical bonds and functionalities. The amide group can act as a directing group in C-H activation reactions, while the terminal alkene is susceptible to a range of catalytic transformations.

Palladium-Catalyzed Reactions:

The Mizoroki-Heck reaction, a cornerstone of palladium catalysis, offers a viable method for the arylation or vinylation of the terminal double bond of N-phenyl-3-butenamide. In a typical Heck reaction, an unsaturated halide (e.g., iodobenzene) reacts with the alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene insertion, and β-hydride elimination. The use of chiral ligands can, in principle, render this transformation asymmetric, leading to enantiomerically enriched products.

Another potential catalytic transformation is the amino-Heck reaction, which typically involves an intramolecular cyclization to form nitrogen-containing heterocyclic compounds. For a derivative of N-phenyl-3-butenamide containing an appropriately positioned leaving group, an intramolecular Heck reaction could lead to the formation of valuable lactams or other nitrogen heterocycles.

The general mechanism for a Heck-type reaction is outlined below:

StepDescriptionIntermediate
AOxidative Addition Palladium(0) inserts into the R-X bond to form a Pd(II) complex.
BMigratory Insertion The alkene coordinates to the palladium center and then inserts into the Pd-R bond.
Cβ-Hydride Elimination A hydrogen atom from the β-carbon is eliminated, forming the C=C bond of the product and a palladium-hydride species.
DReductive Elimination The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Other Catalytic Transformations:

Beyond palladium catalysis, other transition metals can be employed for the functionalization of N-phenyl-3-butenamide. For example, catalytic hydroamination, the addition of an N-H bond across the double bond, could be used to synthesize valuable amino amides. This reaction, often catalyzed by late transition metals, can also be performed asymmetrically to yield chiral products.

Furthermore, the amide functionality in N-phenyl-3-butenamide can act as a directing group to facilitate C-H activation at other positions in the molecule. This strategy allows for the introduction of new functional groups at sites that would otherwise be unreactive, opening up a wide range of synthetic possibilities. While specific catalytic systems for the direct C-H functionalization of N-phenyl-3-butenamide are still an emerging area of research, the general principles have been demonstrated on a variety of amide-containing substrates.

Computational and Theoretical Studies of N Phenyl 3 Butenamide Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. They provide detailed insights into the electron distribution and energy levels within a molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-phenyl-3-butenamide, DFT calculations, often using a combination of the B3LYP functional and a 6-31G(d,p) basis set, can determine a range of molecular descriptors. sciencepub.netresearchgate.net These descriptors are crucial for predicting the molecule's reactivity.

Key molecular descriptors that would be calculated for N-phenyl-3-butenamide include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com This is vital for understanding intermolecular interactions.

Mulliken Charges: These calculations assign a partial charge to each atom in the molecule, helping to identify reactive sites for nucleophilic or electrophilic attack. mdpi.com

In studies of other butenamide derivatives used as corrosion inhibitors, DFT calculations have shown that higher HOMO energy and lower LUMO energy correlate with greater inhibition efficiency, as these properties facilitate the molecule's adsorption onto a metal surface. sciencepub.netresearchgate.net For N-phenyl-3-butenamide, the vinyl group and the phenyl-substituted amide would be key areas of interest for such an analysis.

Illustrative Data Table of DFT-Calculated Molecular Descriptors This table is a hypothetical representation for N-phenyl-3-butenamide, based on typical values for similar organic molecules, to illustrate the type of data generated from DFT calculations.

DescriptorHypothetical ValueSignificance
E_HOMO -6.5 eVIndicates electron-donating capability.
E_LUMO -1.2 eVIndicates electron-accepting capability.
Energy Gap (ΔE) 5.3 eVRelates to chemical reactivity and stability.
Dipole Moment 3.5 DMeasures overall polarity of the molecule.
Chemical Hardness (η) 2.65 eVResistance to change in electron configuration.
Global Electrophilicity (ω) 1.5 eVDescribes electrophilic nature.

Reaction Pathway Modeling and Transition State Analysis

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. For N-phenyl-3-butenamide, this could involve modeling its synthesis, or its participation in further reactions like cyclization or addition reactions.

This analysis involves:

Mapping the Potential Energy Surface: Calculations trace the energy of the system as reactants are converted into products.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The energy of the TS determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Mechanism Elucidation: By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

For example, a theoretical study on the anionic polymerization of phenyl-substituted jmaterenvironsci.comdendralene derivatives used DFT to analyze the kinetics of chain propagation. researchgate.net The study determined that nucleophilic addition occurred at a specific carbon position by calculating the energies of the potential intermediate anions, thus clarifying the polymerization mechanism. researchgate.net A similar approach could be applied to understand how N-phenyl-3-butenamide might react under various conditions, predicting the most favorable products and the conditions required to form them.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. jmaterenvironsci.com Should N-phenyl-3-butenamide and its derivatives be investigated for a particular application, such as medicinal use or as a functional monomer, QSAR would be an invaluable tool.

The process involves:

Data Set Compilation: A set of molecules with known activities (e.g., inhibitory concentration, reaction rate) is assembled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors (similar to those from DFT, plus others describing size, shape, and lipophilicity) are calculated. sciencepub.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the activity. jmaterenvironsci.comresearchgate.net

Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation. researchgate.net

For instance, QSAR studies on acrylamide (B121943) derivatives have been used to design new compounds with enhanced antiproliferative activity against cancer cells or as antiallergic agents. researchgate.netnih.gov These studies have shown that activity can depend on lipophilic and steric features, highlighting the importance of the size and shape of substituents. researchgate.netnih.gov A QSAR model for a series of N-phenyl-3-butenamide derivatives could similarly guide the design of new molecules with optimized properties by predicting their activity before they are synthesized.

Theoretical Insights into Polymerization Behavior and Mechanism

The presence of a vinyl group (the butene moiety) suggests that N-phenyl-3-butenamide could undergo polymerization. Theoretical studies are well-suited to investigate the feasibility and mechanism of this process. Research on the polymerization of the related monomer, acrylamide, provides a blueprint for how this would be approached. advancedsciencenews.comresearchgate.net

Computational investigation of polymerization would focus on the three main stages of radical polymerization:

Initiation: Modeling the reaction of an initiator radical with the monomer to form the first propagating radical. The regioselectivity of this initial attack on the double bond would be examined.

Propagation: Calculating the activation energy for the addition of subsequent monomer units to the growing polymer chain. This step is crucial as it determines the rate of polymerization.

Polymerization Research Involving N Phenyl 3 Butenamide Analogs

Anionic Polymerization of Butenamide Monomers

Anionic polymerization of 1,3-butadiene (B125203) derivatives bearing functional groups, such as N-substituted amides, offers a pathway to polymers with controlled molecular weights and microstructures. researchgate.netacs.org The reactivity and resulting polymer architecture are highly sensitive to the nature of the substituents on the amide nitrogen and the polymerization conditions. researchgate.net

Influence of Substituent Bulkiness on Polymerizability

The steric bulk of the substituent on the amide nitrogen plays a crucial role in the anionic polymerizability of butenamide monomers. Research on a series of N,N-dialkyl-2-methylene-3-butenamides demonstrates a clear trend: increasing the bulkiness of the alkyl groups generally hinders polymerization. researchgate.net For instance, while N,N-diethyl-2-methylene-3-butenamide (DEA) can be polymerized, monomers with bulkier groups like N,N-diisopropylamide (DiPA) show significantly reduced reactivity. researchgate.net In the case of DiPA, polymerization at -78 °C with a potassium counter-ion yields only trace amounts of oligomers. researchgate.net Polymer formation for such bulky monomers often requires higher temperatures and the presence of additives like lithium chloride (LiCl) to proceed at a moderate rate. researchgate.net

Conversely, monomers with less sterically demanding substituents, such as the piperidineamide (PiA) analog, exhibit much higher polymerization rates, yielding high polymer even at low temperatures like -78 °C. researchgate.net This suggests that the N-phenyl group in 3-Butenamide, N-phenyl-, with its significant steric presence, would likely lead to lower polymerization rates compared to smaller N-alkyl amides, potentially requiring specific conditions, such as elevated temperatures or additives, to achieve efficient polymerization.

Table 1: Effect of N-Substituent on Anionic Polymerizability of Butenamide Analogs This table is a representative summary based on data for N,N-dialkyl-2-methylene-3-butenamide analogs.

N-Substituent Polymerization at -78°C (K+) Polymerization at 0°C (+LiCl) Polymerization Rate
Diisopropyl (DiPA) Trace Oligomers Moderate Yield Low
Diethyl (DEA) Very Slow Controlled Polymerization Moderate
Piperidinyl (PiA) High Yield - High

Control of Polymer Microstructure

The microstructure of poly(butenamide)s, specifically the ratio of 1,4- to 1,2-addition, is significantly influenced by the polymerization conditions and the nature of the N-substituent. researchgate.net For N,N-dialkyl-2-methylene-3-butenamide analogs, the use of a potassium counter-ion in THF typically results in a mixture of 1,4- and 1,2-units. For example, poly(DEA) prepared with a potassium initiator contains a nearly 1:1 mixture of 1,4-E and 1,2-structures. researchgate.net

In contrast, bulkier substituents can favor a more regioselective polymerization. The polymer derived from the cis-2,6-dimethylpiperidineamide (DMPA) monomer, for instance, exhibits an exclusively 1,4-microstructure. researchgate.net The microstructure can also be tuned by the choice of counter-ion and additives. For DEA, using a lithium-based initiator system can lead to a more complex mixture of 1,4-E, 1,4-Z, and 1,2-structures. researchgate.net Studies on other functionalized butadienes, such as those with alkoxysilyl substituents, show that steric hindrance can be used to produce exclusively cis-1,4 microstructures. researchgate.net Based on these findings, it is expected that the polymerization of N-phenyl-3-butenamide would also yield a polymer whose microstructure could be controlled by carefully selecting the initiator and reaction conditions.

Controlled Radical Polymerization Strategies (e.g., RAFT Polymerization)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. wikipedia.orgsigmaaldrich.com These methods are known for their tolerance to a wide variety of functional monomers. wikipedia.org

The RAFT polymerization of N,N-diethyl-2-methylene-3-butenamide (DEA) has been successfully demonstrated using benzyl (B1604629) dithiobenzoate (BDB) as a chain transfer agent (CTA). researchgate.net This process allows for the creation of polymers with narrow molecular weight distributions (Mw/Mn < 1.4). researchgate.netresearchgate.net The success of RAFT with this analog strongly suggests its applicability to other N-substituted butenamides, including N-phenyl-3-butenamide. The choice of an appropriate RAFT agent is critical and would need to be optimized for the specific reactivity of the N-phenyl monomer. wikipedia.org The use of RAFT opens the door to creating complex polymer architectures, such as block copolymers, from butenamide monomers. sigmaaldrich.com

Advanced Materials Synthesis via Butenamide Polymerization

The ability to control the polymerization of butenamide monomers enables the synthesis of advanced materials with tailored properties and complex architectures. acs.org

Living anionic polymerization is a key method for producing well-defined block copolymers. mdpi.comnih.gov By sequential monomer addition, it is possible to synthesize block copolymers incorporating butenamide segments with other vinyl monomers like styrene (B11656) or 2-vinylpyridine. researchgate.net For example, block copolymers have been successfully synthesized using phenyl-substituted triene analogs. researchgate.net This capability is crucial for creating materials such as thermoplastic elastomers, where hard and soft segments are combined to achieve specific mechanical properties. nih.gov

Furthermore, the functional amide group within the repeating unit of poly(butenamide)s offers a handle for post-polymerization modification, allowing for the introduction of further functionalities. The synthesis of polymers with high glass transition temperatures (Tg) is another area of interest, which can be influenced by the nature of the substituent on the polymer backbone. nih.gov The incorporation of the rigid phenyl group in poly(N-phenyl-3-butenamide) is anticipated to result in a polymer with a higher Tg compared to its aliphatic N-alkyl counterparts, leading to materials with enhanced thermal stability.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
3-Butenamide, N-phenyl- -
N,N-diethyl-2-methylene-3-butenamide DEA
N,N-diisopropyl-2-methylene-3-butenamide DiPA
N,N-piperidine-2-methylene-3-butenamide PiA
N,N-cis-2,6-dimethylpiperidine-2-methylene-3-butenamide DMPA
Lithium Chloride LiCl
Benzyl dithiobenzoate BDB
Styrene -

Applications in Advanced Chemical Synthesis and Materials Science

N-Phenyl-3-Butenamide as a Versatile Synthetic Intermediate

The dual functionality of N-phenyl-3-butenamide allows it to participate in a wide array of chemical transformations, making it a versatile intermediate for synthetic chemists.

N-phenyl-3-butenamide and its N-aryl analogues serve as crucial starting materials for constructing complex molecular frameworks. Research has demonstrated their utility in tandem reactions, where multiple chemical bonds are formed in a single sequence. For instance, a silver-mediated tandem trifluoromethylthiolation and cyclization of N-aryl-3-butenamides has been developed. rsc.org This process enables the selective synthesis of complex structures such as trifluoromethylthiolated (CF3S)-substituted 3,4-dihydroquinolin-2-ones and azaspiro smolecule.comdienones. rsc.orgresearchgate.net The reaction proceeds through a radical cyclization pathway, highlighting the ability of the butenamide scaffold to undergo sophisticated transformations to yield structurally diverse and valuable compounds. researchgate.net The alkene part of the molecule is particularly reactive and can be targeted in various addition and cyclization reactions, such as the Van Leusen reaction to form pyrroles or [3+2] cycloadditions to generate triazoles from related butenamide scaffolds. acs.org

Table 1: Tandem Cyclization of N-Aryl-3-Butenamides

This table summarizes the divergent synthesis of complex scaffolds from N-aryl-3-butenamide derivatives.

Starting Material Reagent Product Scaffolds Key Feature Source
N-Aryl-3-butenamide AgSCF₃ CF₃S-substituted 3,4-dihydroquinolin-2-ones Divergent reactivity based on cyclization pathway rsc.org
N-Aryl-3-butenamide AgSCF₃ CF₃S-substituted azaspiro smolecule.comdienones Selective synthesis via radical intermediate rsc.orgresearchgate.net

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry and materials science. thermofisher.comnih.gov N-phenyl-3-butenamide is an effective precursor for synthesizing N-heterocyclic compounds. The previously mentioned tandem reaction that yields CF3S-substituted 3,4-dihydroquinolin-2-ones is a prime example of its application in this area. rsc.orgresearchgate.net Dihydroquinolin-2-one is a nitrogen-containing heterocyclic scaffold that is a core component of many biologically active molecules. arabjchem.org

Furthermore, the terminal alkene in N-phenyl-3-butenamide makes it a suitable substrate for Ring-Closing Metathesis (RCM), a powerful reaction for forming cyclic compounds, including heterocycles. organic-chemistry.org While RCM is broadly applied to diene substrates to form rings, the strategy can be adapted for precursors like N-phenyl-3-butenamide in multi-step syntheses to construct various heterocyclic systems. organic-chemistry.orgmdpi.com For example, related diallylamines undergo RCM to produce pyrrolines, which can then be aromatized to pyrroles. organic-chemistry.org This demonstrates the potential of the butenyl group in cyclization strategies for heterocycle synthesis.

Role in Functional Materials Development

The chemical reactivity of N-phenyl-3-butenamide also lends itself to the development of new materials with specific, tailored properties.

The terminal double bond in N-phenyl-3-butenamide makes it a potential monomer for polymerization reactions. Research into related butenamide and acrylamide (B121943) monomers has shown their capability to undergo various types of polymerization, including anionic and radical polymerization. researchgate.netresearchgate.netacs.org For instance, anionic polymerization of N,N-dialkyl-2-methylene-3-butenamide has been studied, indicating that the butenamide structure is amenable to controlled polymerization techniques. researchgate.netresearchgate.net Similarly, methods like Atom Transfer Radical Polymerization (ATRP) and nitroxide-mediated radical polymerization (NMP) are robust techniques for creating well-defined polymers from vinyl monomers, a class to which N-phenyl-3-butenamide belongs. rsc.orgsigmaaldrich.comchemrestech.com The incorporation of the N-phenylamide group into a polymer backbone could impart specific properties such as thermal stability and altered solubility. While direct polymerization of N-phenyl-3-butenamide is not extensively documented, the existing research on analogous systems strongly supports its potential in creating novel polymeric materials. smolecule.comresearchgate.net

Table 2: Polymerization Research on Related Monomers

This table shows examples of polymerization methods applied to monomers structurally related to N-phenyl-3-butenamide.

Monomer Polymerization Method Resulting Polymer Type Source
N,N-diethyl-2-methylene-3-butenamide Anionic Polymerization Poly(DEA) with narrow molecular weight distribution researchgate.net
N,N-dialkyl-2-methylenebut-3-enamide Anionic Polymerization Polydiene with amide function researchgate.net
But-3-en-1-yl methacrylate Atom Transfer Radical Polymerization (ATRP) White rubber-like polymer with low polydispersity chemrestech.com
N-isopropylacrylamide Anionic Polymerization Highly isotactic polymer acs.org

Organic ligands are crucial components in coordination chemistry and catalysis, binding to metal ions to form functional complexes. The amide and phenyl groups in N-phenyl-3-butenamide, along with its derivatives, can act as coordination sites for metal ions. mdpi.com Research has shown that derivatives such as 3-N-phenylthiocarbamoyl-2-butenamides can be synthesized to act as organic ligands. scispace.comresearchgate.net In these molecules, the reaction of a thiophene-based dione (B5365651) with N-nucleophiles results in a butenamide structure that incorporates additional donor atoms (sulfur and oxygen), making it an effective chelating agent for metals. scispace.comresearchgate.net Furthermore, related structures like (Z)-3-amino-N-phenylbut-2-enamide have been studied for their potential as ligands in receptor binding studies, indicating the utility of the N-phenylbutenamide core in designing molecules that interact with specific biological or chemical targets.

Q & A

Basic: What are the common synthetic routes for N-phenyl-3-butenamide, and how do reaction conditions influence yield?

Methodological Answer:
N-Phenyl-3-butenamide derivatives are typically synthesized via multi-step reactions involving substituted phenylamines and acyl chlorides. For example, coupling reactions between aminobenzophenone derivatives and activated carbonyl intermediates (e.g., acid chlorides) under reflux conditions are common. Reaction parameters such as temperature, solvent polarity (e.g., DCM or DMF), and catalysts (e.g., DMAP) significantly impact yield. Evidence from similar compounds suggests that stepwise optimization—monitoring reaction progress via TLC and adjusting stoichiometry—can mitigate side reactions like hydrolysis or dimerization .

Basic: What spectroscopic techniques are recommended for characterizing N-phenyl-3-butenamide’s structure?

Methodological Answer:
Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing α,β-unsaturated carbonyl peaks (e.g., δ 6.0–7.5 ppm for olefinic protons) .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated for analogous N-phenylamide derivatives (e.g., monoclinic crystal systems with P21/c space groups) .
  • FT-IR : Validate amide C=O stretching (~1650–1700 cm1^{-1}) and N-H bending (~3300 cm1 ^{-1}) .

Advanced: How can researchers resolve discrepancies in NMR data for N-phenyl-3-butenamide derivatives obtained from different sources?

Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or tautomeric equilibria. To address this:

  • Cross-validate spectra with NIST Standard Reference Data (e.g., using high-field NMR instruments and deuterated solvents) .
  • Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals.
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify outliers caused by conformational dynamics .

Advanced: What strategies optimize stereochemical outcomes in the synthesis of N-phenyl-3-butenamide derivatives?

Methodological Answer:
Stereocontrol can be achieved through:

  • Chiral Auxiliaries : Use enantiopure starting materials or catalysts to direct asymmetric synthesis.
  • Crystal Engineering : Leverage substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to favor specific conformations during crystallization, as seen in related N-phenylamide systems .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans-amide geometries .

Basic: What are the key considerations in designing a stability study for N-phenyl-3-butenamide under various storage conditions?

Methodological Answer:

  • Environmental Factors : Test degradation under humidity (e.g., 75% RH), temperature (4°C to 40°C), and light exposure (UV-Vis stability).
  • Analytical Monitoring : Use HPLC or LC-MS to track decomposition products (e.g., hydrolysis to phenylbutenoic acid).
  • Safety Protocols : Follow guidelines for handling hygroscopic or light-sensitive compounds, including inert-atmosphere storage and amber vials .

Advanced: How do substituents on the phenyl ring affect the electronic properties and reactivity of N-phenyl-3-butenamide?

Methodological Answer:
Substituents alter electron density via inductive/resonance effects:

  • Electron-Withdrawing Groups (e.g., -CF3_3) : Increase amide resonance stabilization, reducing nucleophilic attack on the carbonyl. This enhances metabolic stability, as observed in trifluoromethyl-substituted analogs .
  • Electron-Donating Groups (e.g., -OCH3_3) : Activate the α,β-unsaturated system toward Michael addition reactions, requiring careful solvent selection to avoid side products .

Basic: What are the critical parameters to monitor during the purification of N-phenyl-3-butenamide to ensure high purity?

Methodological Answer:

  • Column Chromatography : Optimize mobile phase polarity (e.g., hexane:ethyl acetate gradients) to separate amide products from unreacted starting materials.
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) that selectively dissolve impurities while precipitating the target compound.
  • Melting Point Analysis : Compare observed values with literature data (e.g., 165–168°C for structurally similar N-phenylamides) to confirm purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.